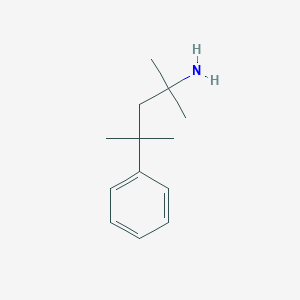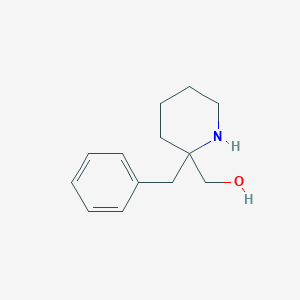
3-Fluoro-4-(piperidin-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(piperidin-3-yl)pyridine is a fluorinated pyridine derivative with a piperidine moietyThe presence of a fluorine atom in the pyridine ring imparts unique electronic properties, making it a valuable building block in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(piperidin-3-yl)pyridine typically involves the fluorination of a pyridine derivative followed by the introduction of the piperidine moiety. One common method involves the reaction of 3-bromo-4-nitropyridine N-oxide with a fluorinating agent such as Bu4N+F− in DMF at room temperature to produce 3-fluoro-4-nitropyridine N-oxide. This intermediate is then subjected to catalytic hydrogenation to yield 3-fluoro-4-aminopyridine, which is further reacted with piperidine under appropriate conditions to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. The choice of fluorinating agents and reaction conditions is optimized to ensure scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-(piperidin-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperidine moiety.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Fluorinating Agents: Bu4N+F− in DMF for fluorination.
Catalysts: Palladium or nickel catalysts for hydrogenation reactions.
Solvents: DMF, THF, and other polar aprotic solvents are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while cyclization reactions can produce complex heterocycles .
Aplicaciones Científicas De Investigación
3-Fluoro-4-(piperidin-3-yl)pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its unique chemical properties.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can influence the electronic distribution, enhancing the compound’s binding affinity to certain enzymes or receptors. The piperidine moiety can further modulate the compound’s pharmacokinetic properties, making it a valuable scaffold in drug design .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-(piperidin-3-yl)pyridine
- 3-Fluoro-2-(piperidin-3-yl)pyridine
- 4-Fluoro-3-(piperidin-3-yl)pyridine
Uniqueness
3-Fluoro-4-(piperidin-3-yl)pyridine is unique due to the specific positioning of the fluorine atom and the piperidine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in various synthetic and research applications .
Propiedades
Fórmula molecular |
C10H13FN2 |
|---|---|
Peso molecular |
180.22 g/mol |
Nombre IUPAC |
3-fluoro-4-piperidin-3-ylpyridine |
InChI |
InChI=1S/C10H13FN2/c11-10-7-13-5-3-9(10)8-2-1-4-12-6-8/h3,5,7-8,12H,1-2,4,6H2 |
Clave InChI |
GMZNSSJIPNJOKB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)C2=C(C=NC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one](/img/structure/B13609440.png)





![N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-4-sulfamoylbenzamide](/img/structure/B13609482.png)






